molecular formula C7H17NO5S B12689814 Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate CAS No. 74651-68-6

Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate

Katalognummer: B12689814
CAS-Nummer: 74651-68-6
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: GICUOUCRCZZITM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate is a chemical compound with the molecular formula C7H20N2O5S and a molecular weight of 244.3091 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring and a dimethylammonium group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate typically involves the reaction of tetrahydrofuran with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate include:

  • Ammonium tetrahydro-N-methylfurfurylammonium sulphate
  • Ammonium tetrahydro-N,2-dimethylfurfurylammonium chloride
  • Ammonium tetrahydro-N,2-dimethylfurfurylammonium nitrate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the tetrahydrofuran ring and the dimethylammonium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

74651-68-6

Molekularformel

C7H17NO5S

Molekulargewicht

227.28 g/mol

IUPAC-Name

hydrogen sulfate;2-methyl-2-propyl-1,2-oxazolidin-2-ium

InChI

InChI=1S/C7H16NO.H2O4S/c1-3-5-8(2)6-4-7-9-8;1-5(2,3)4/h3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI-Schlüssel

GICUOUCRCZZITM-UHFFFAOYSA-M

Kanonische SMILES

CCC[N+]1(CCCO1)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.